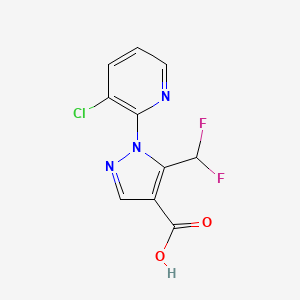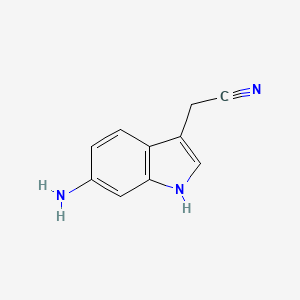![molecular formula C17H22ClN3O2 B1453348 7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride CAS No. 1242268-29-6](/img/structure/B1453348.png)
7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride
説明
7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride is a fascinating chemical compound used extensively in scientific research. It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H21N3O2.ClH/c1-21-14-10-12-13 (11-15 (14)22-2)20-9-3-4-16 (20)17 (19-12)5-7-18-8-6-17;/h3-4,9-11,18-19H,5-8H2,1-2H3;1H . This code provides a detailed description of the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical form of this compound is a pale-yellow to yellow-brown solid . More detailed physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.科学的研究の応用
Heterocyclic Systems Synthesis
Compounds structurally related to 7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride have been utilized in synthesizing various heterocyclic systems. For instance, the Stollé type reaction of similar compounds has been used to create dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1'-cycloalkane]-1,2-diones, which can be further applied in cyclocondensations with different dinucleophiles (Medvedeva et al., 2014).
Pharmaceutical Research
In pharmaceutical research, compounds similar to this compound have been studied for their ability to bind to and activate receptors, particularly in the context of nociceptin/orphanin FQ receptor (NOP) agonists. These findings indicate their potential application in developing novel therapeutic agents (Kolczewski et al., 2003).
Synthesis of Novel Compounds
This compound's structure has been used as a basis for synthesizing novel chemical entities. For example, synthesis of new dihydrospiro(quinoline-2,4'-piperidines) and exploration of acetyl migration in certain derivatives have been reported (Kouznetsov et al., 2005). Such synthetic pathways are significant for developing new chemical entities with potential biological activities.
Anti-Leukemic Activity
A derivative of pyrrolo[1,2-a]quinoxaline, structurally related to this compound, has demonstrated anti-leukemic activity, indicating its potential in cancer treatment (Guillon et al., 2022).
Photocatalytic Reduction Applications
Similar compounds have been used in photocatalytic reduction of fluorescent dyes, highlighting their potential in environmental applications (Kumari & Singh, 2020).
特性
IUPAC Name |
7,8-dimethoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.ClH/c1-21-14-10-12-13(11-15(14)22-2)20-9-3-4-16(20)17(19-12)5-7-18-8-6-17;/h3-4,9-11,18-19H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALLZSXIQIUZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC3(CCNCC3)C4=CC=CN42)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)


![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)


![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)




![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
